N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
This compound features a 2-fluorophenyl core substituted with a 6-methoxyimidazo[1,2-b]pyridazine moiety and a 2-(4-fluorophenyl)acetamide side chain. The methoxy group enhances solubility, while the fluorinated aromatic rings contribute to lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or anticancer activity .
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-29-21-9-8-19-24-18(12-27(19)26-21)14-4-7-16(23)17(11-14)25-20(28)10-13-2-5-15(22)6-3-13/h2-9,11-12H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIYLRZZOTYCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Key Differences :
- Replaces the imidazo[1,2-b]pyridazine with a 2,3-dihydroimidazo[2,1-b][1,3]thiazole core.
- Retains the 4-fluorophenyl acetamide group but introduces a pyridine linker .
- Reduced planarity compared to the main compound due to dihydrothiazole, possibly affecting membrane penetration .
Structural Analog 2: N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine (IP-5)
- Key Differences :
- Substitutes imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine .
- Replaces the acetamide side chain with an isopropyl amine group.
- Elemental analysis (C, 73.17%; H, 7.59%) indicates lower purity compared to theoretical values (C, 74.30%; H, 7.72%), suggesting synthesis challenges .
Structural Analog 3: Compounds from (e.g., 1392412-91-7)
- Example: 1-(2-fluoro-phenyl)-4-methyl-8-trifluoromethyl-[1,2,4]triazolo[4,3-a]quinoxaline.
- Key Differences: Triazoloquinoxaline core instead of imidazopyridazine. Trifluoromethyl substituent vs. methoxy group.
- Triazoloquinoxaline’s larger aromatic system may improve intercalation with DNA or kinase targets .
Antiproliferative Activity ()
Hydroxyacetamide derivatives (e.g., FP1-12) with triazole-imidazolone cores exhibit antiproliferative effects via kinase inhibition. Compared to the main compound:
- Hydroxy groups in FP1-12 improve aqueous solubility but may reduce metabolic stability due to higher polarity.
- The main compound’s fluorophenyl groups balance lipophilicity and stability, suggesting superior pharmacokinetics .
Comparative Data Table
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core. Critical steps include:
- Substitution reactions under alkaline conditions to introduce fluorine and methoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
- Reduction reactions (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
- Condensation reactions with acetamide derivatives, requiring precise control of temperature and pH to avoid side products .
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .
Key challenges include minimizing byproducts during fluorination and ensuring regioselectivity in the imidazo-pyridazine ring formation.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) to verify molecular weight (C₂₁H₁₆F₂N₄O₂, MW 394.4 g/mol) and detect isotopic patterns .
- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of the 3D structure, including bond angles and fluorine substitution sites .
Advanced: How can discrepancies in NMR spectral data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or paramagnetic impurities. Strategies include:
- Variable Temperature NMR : Identify temperature-dependent signal splitting caused by hindered rotation in the acetamide group .
- Deuterated Solvent Screening : Test solvents like DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
- Relaxation Reagents : Additives like Cr(acac)₃ can suppress paramagnetic impurities in fluorine-rich regions .
- DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
Advanced: What strategies are effective in optimizing reaction yields during the formation of the imidazo[1,2-b]pyridazine core?
Methodological Answer:
Yield optimization focuses on:
- Catalyst Screening : Transition metals (e.g., Pd/Cu) for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) to enhance cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time for imidazo-pyridazine ring closure (e.g., from 12 hours to 30 minutes at 150°C) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at the aniline nitrogen .
- Real-Time Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Methodological Answer:
SAR studies should systematically modify substituents to assess bioactivity:
- Fluorine Isosteres : Replace 4-fluorophenyl with trifluoromethyl or chloro groups to evaluate target binding affinity .
- Imidazo-Pyridazine Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-methoxy position to probe metabolic stability .
- Biological Assays :
- Kinase Inhibition Screening : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Cytotoxicity Profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Data contradictions (e.g., high in vitro activity vs. poor in vivo efficacy) may arise from solubility issues; address via formulation studies with PEG or cyclodextrin .
Advanced: What analytical methods are critical for resolving purity discrepancies in HPLC analysis?
Methodological Answer:
Purity challenges often stem from residual solvents or diastereomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
